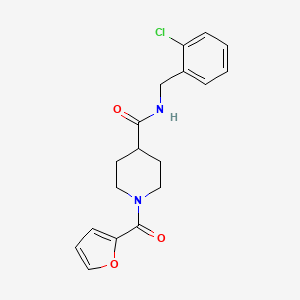
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of piperidine derivatives. The compound has been synthesized using various methods and has been studied extensively for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticonvulsant and analgesic effects by modulating the activity of voltage-gated sodium channels in the brain and peripheral nervous system. It has also been suggested that the compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of neuropathic pain and inflammation. The compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. It has been extensively studied in animal models and has shown promising results in the treatment of various neurological disorders. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide. One direction is to further investigate the mechanism of action of the compound. Understanding the molecular targets of the compound can help to design more effective treatments for neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. This can help to determine the optimal dosage and administration route for the compound. Finally, future studies can investigate the potential use of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide in combination with other drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide involves the reaction between 2-furoic acid and 2-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of 2-(2-chlorobenzylamino)-2-oxoacetic acid ethyl ester, which is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent and a catalyst to yield N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-1-(2-furoyl)piperidine-4-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. The compound has been studied for its potential use in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-5-2-1-4-14(15)12-20-17(22)13-7-9-21(10-8-13)18(23)16-6-3-11-24-16/h1-6,11,13H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPJFYZTSOLBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[2-(2-allyl-4-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396553.png)
![6-(2-hydroxyethyl)-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5396559.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5396561.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B5396567.png)
![3-(3-chlorophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5396570.png)
![N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5396577.png)
![6-[(diethylamino)methyl]-N-(2-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5396588.png)
![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B5396589.png)


![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5396610.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5396622.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5396651.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)